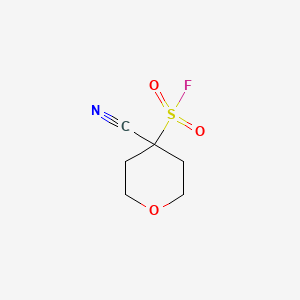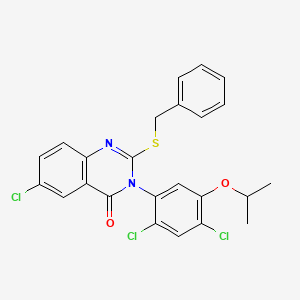
2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone class. This compound is known for its distinctive structural features, including the presence of multiple chloro-substituted aromatic rings and a sulfanyl group. Due to its structural complexity, it serves as a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone generally involves multiple steps:
Initial Formation: : The synthesis typically begins with the preparation of the core quinazolinone structure through the reaction of anthranilic acid derivatives with carbonyl-containing compounds under acidic or basic conditions.
Substitution Reactions:
Sulfanyl Group Addition: : The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzyl thiol reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound is often carried out in batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : Under appropriate conditions, it can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : The aromatic rings and chloro groups may undergo reduction, typically using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: : It can participate in various nucleophilic and electrophilic substitution reactions, where functional groups on the aromatic rings are replaced.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, or osmium tetroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are frequently used.
Substitution: : Various halogenating agents and catalysts are employed depending on the specific substitution reaction.
Major Products Formed
The primary products formed from these reactions vary based on the type of reaction but may include oxidized derivatives, reduced aromatic compounds, and various substituted quinazolinones.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in signal transduction pathways.
Medicine
In the medical field, its unique structural features make it a candidate for the development of pharmaceuticals, particularly in cancer research due to its potential to inhibit tumor growth.
Industry
Industrially, it is explored for its applications in material science, including its use in the synthesis of advanced polymers and nanomaterials.
Mechanism of Action
Molecular Targets
The mechanism of action of 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone primarily involves interaction with specific molecular targets such as enzymes and receptors. It may bind to the active site of enzymes, inhibiting their catalytic activity and affecting downstream signaling pathways.
Pathways Involved
Key pathways influenced by this compound include the inhibition of kinase signaling cascades, which play crucial roles in cell proliferation and survival, thereby offering potential therapeutic benefits in oncology.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is distinguished by its specific substitution pattern and the presence of a benzylsulfanyl group. Similar compounds may include:
2-(methylsulfanyl)-quinazolinone
6-chloro-4-phenyl-quinazolinone
3-(2,4-dichlorophenyl)-4(3H)-quinazolinone
Each of these compounds exhibits unique chemical properties and biological activities, but the distinct structural modifications in this compound contribute to its specific interactions and applications.
There's an article worthy of a journal's byline. What do you think?
Properties
IUPAC Name |
2-benzylsulfanyl-6-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2O2S/c1-14(2)31-22-12-21(18(26)11-19(22)27)29-23(30)17-10-16(25)8-9-20(17)28-24(29)32-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATSCLUGEVUPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2SCC4=CC=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
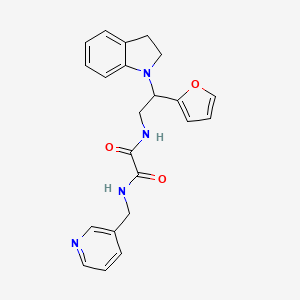
![Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate](/img/structure/B2619071.png)
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2619072.png)
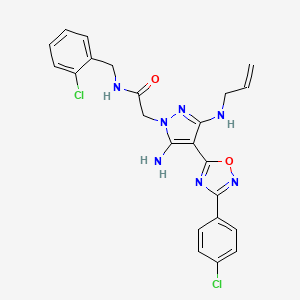
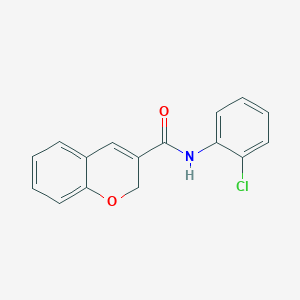
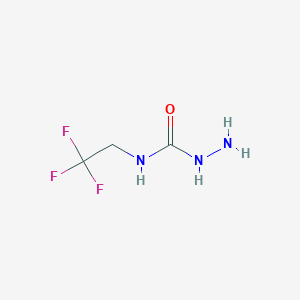
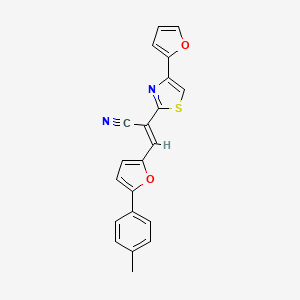
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2619079.png)
![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2619080.png)
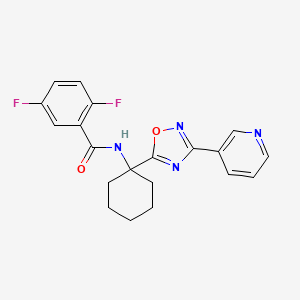
![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2619087.png)
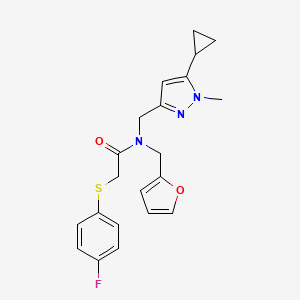
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619090.png)
